Cas no 102571-30-2 (Benzeneethanaminium, b-ethyl-b-(hydroxymethyl)-N,N,N-trimethyl-,iodide (1:1))

Benzeneethanaminium, b-ethyl-b-(hydroxymethyl)-N,N,N-trimethyl-,iodide (1:1) structure
102571-30-2 structure
Product Name:Benzeneethanaminium, b-ethyl-b-(hydroxymethyl)-N,N,N-trimethyl-,iodide (1:1)
Numero CAS:102571-30-2
MF:C14H24INO
MW:349.250936508179
CID:183441
PubChem ID:59516
Update Time:2025-04-19

Benzeneethanaminium, b-ethyl-b-(hydroxymethyl)-N,N,N-trimethyl-,iodide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanaminium, b-ethyl-b-(hydroxymethyl)-N,N,N-trimethyl-,iodide (1:1)
    • [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium,iodide
    • (2-hydroxymethyl-2-phenyl-butyl)-trimethyl-ammonium, iodide
    • (2-Hydroxymethyl-2-phenyl-butyl)-trimethyl-ammonium, Jodid
    • 2-(hydroxymethyl)-n,n,n-trimethyl-2-phenylbutan-1-aminium iodide
    • AC1L1RDH
    • AC1Q1TNQ
    • Iodometilato di 2-etil-2-fenil-3-dimetilaminopropanolo
    • Iodometilato di 2-etil-2-fenil-3-dimetilaminopropanolo [Italian]
    • L 1800
    • LS-17988
    • (beta-Ethyl-beta-(hydroxymethyl)phenethyl)trimethylammonium iodide
    • AMMONIUM, (beta-ETHYL-beta-(HYDROXYMETHYL)PHENETHYL)TRIMETHYL-, IODIDE
    • DTXSID20907749
    • 102571-30-2
    • Inchi: 1S/C14H24NO.HI/c1-5-14(12-16,11-15(2,3)4)13-9-7-6-8-10-13;/h6-10,16H,5,11-12H2,1-4H3;1H/q+1;/p-1
    • Chiave InChI: YQRLOCKSDVZRGE-UHFFFAOYSA-M
    • Sorrisi: [I-].OCC(C1C=CC=CC=1)(CC)C[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 324.902
  • Massa monoisotopica: 349.090257
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 19.9
  • LogP: -0.96310
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.